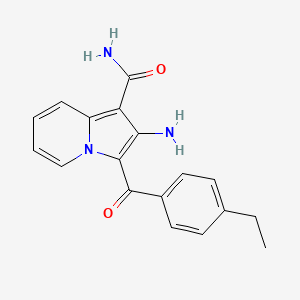

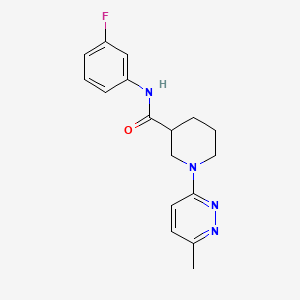

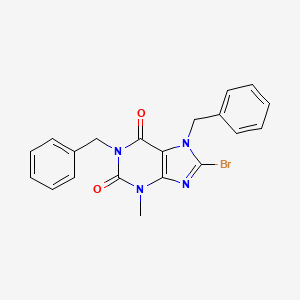

2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide is a complex and synthetically developed compound. It belongs to the class of indolizines, which are nitrogen-containing heterocycles . Some indolizine derivatives have excellent fluorescence properties and can be used as organic fluorescent molecules for biological and material applications .

Synthesis Analysis

The synthesis of indolizine derivatives has been developed using various approaches . Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . These strategies use radical species or radical intermediates for synthesizing indolizines and their derivatives .Molecular Structure Analysis

The molecular formula of 2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide is C24H20FN3O2. It is a nitrogen-containing heterocycle .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indolizine derivatives are based on either pyridine or pyrrole scaffolds . New strategies have been developed to achieve substitution patterns which were hard to build, sparking the discovery of completely new pathways, e.g., transition metal-catalyzed reactions and approaches based on oxidative coupling .科学的研究の応用

Organic & Biomolecular Chemistry

Field

This research is in the field of Organic & Biomolecular Chemistry.

Application

Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities. Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .

Method of Application

Many approaches for their synthesis have been developed. Among them, radical-induced synthetic approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

Results

This research provides a deep understanding of this topic, and ultimately helps researchers to develop novel approaches for the synthesis of indolizine and its derivatives .

Breakthroughs in Indole and Indolizine Chemistry

Field

This research is in the field of Heterocyclic Chemistry.

Application

Indole and indolizines are an important class of N-fused heterocyclic compounds due to their interesting biological and optical properties .

Method of Application

Different strategies for generating diverse collections of small molecules with indole and indolizine moieties have been developed. They can be synthesized by means of classical and nonclassical pathways .

Results

With the remarkable number of approved indole-containing drugs as well as the importance of the indolizine moiety, it can be easily concluded that indole and indolizine derivatives offer perspectives on how pyrrole scaffolds might be exploited in the future as bioactive molecules against a broad range of diseases .

Fluorescent Molecules for Biological and Material Applications

Field

This research is in the field of Material Science and Biology.

Application

Some indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications .

Method of Application

The synthesis of these fluorescent indolizine derivatives involves radical-induced synthetic approaches, which are known for their efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

Results

The development of these fluorescent indolizine derivatives has opened up new possibilities in the fields of biology and material science .

Bioactive Molecules Against a Broad Range of Diseases

Field

This research is in the field of Medicinal Chemistry.

Application

Indole and indolizine derivatives offer perspectives on how pyrrole scaffolds might be exploited in the future as bioactive molecules against a broad range of diseases .

Results

Radical Cyclization/Cross-Coupling

Field

This research is in the field of Synthetic Chemistry.

Application

Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities. Many approaches for their synthesis have been developed .

Method of Application

Among them, radical-induced synthetic approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

Results

This review systematically examines the current and latest synthetic strategies using radical species or radical intermediates for synthesizing indolizines and their derivatives .

New Synthetic Pathways

Application

Different strategies for generating diverse collections of small molecules with indole and indolizine moieties have been developed .

Method of Application

They can be synthesized by means of classical and nonclassical pathways .

Results

The present study discusses the versatile nature of indole/indolizine derivatives, new green methods for their synthesis, their possible mechanism of action and also provides information about current/future prospects of the topics and different indole/indolizine derivatives in pharmaceutical/clinical trials .

将来の方向性

The future directions in the research of indolizine derivatives involve developing novel approaches for their synthesis . The desire to achieve substitution patterns which were hard to build has sparked the discovery of completely new pathways . This could provide a deep understanding of this topic and ultimately help researchers to develop novel approaches for the synthesis of indolizine and its derivatives .

特性

IUPAC Name |

2-amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-2-11-6-8-12(9-7-11)17(22)16-15(19)14(18(20)23)13-5-3-4-10-21(13)16/h3-10H,2,19H2,1H3,(H2,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERRENWDQNDFCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(4-ethylbenzoyl)indolizine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

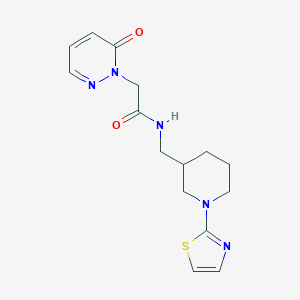

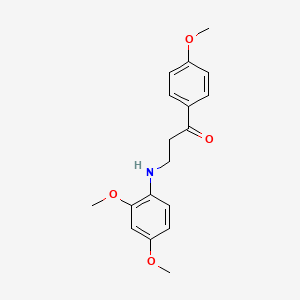

![2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2700371.png)

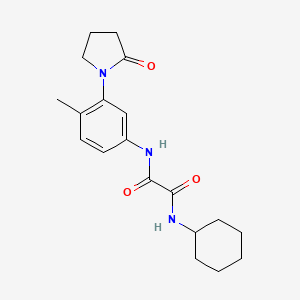

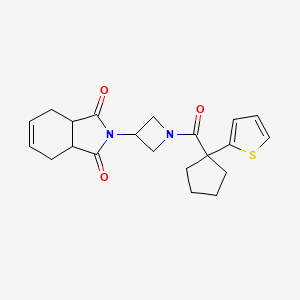

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2700374.png)

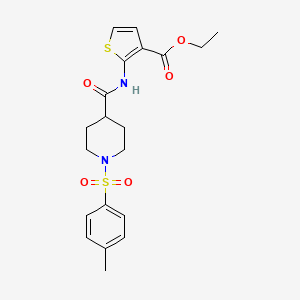

![9-(4-bromophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700378.png)

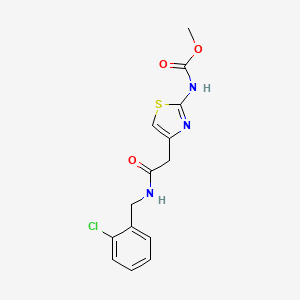

![3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2700382.png)